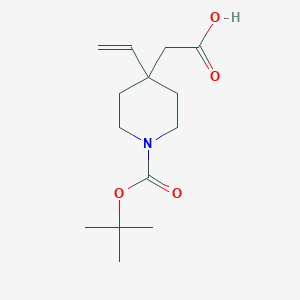

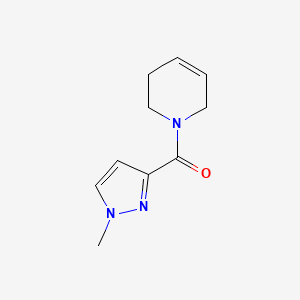

2-(1-(tert-Butoxycarbonyl)-4-vinylpiperidin-4-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

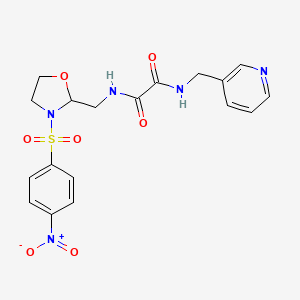

The compound 2-(1-(tert-Butoxycarbonyl)-4-vinylpiperidin-4-yl)acetic acid is a chemical that features a tert-butoxycarbonyl protective group, a vinyl moiety, and a piperidine ring which is a common structural motif in medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and the chemistry of related compounds. For instance, the first paper discusses a compound with a tert-butyl group and an acetic acid moiety, which shares some structural similarities with the compound .

Synthesis Analysis

The synthesis of related compounds often involves the introduction of protective groups like the tert-butoxycarbonyl (Boc) group and the formation of specific structural motifs such as vinyl groups and cyclic structures. The second paper describes the synthesis of a compound with a Boc-protected amino group and a vinyl group using a Hofmann rearrangement, which is a method that could potentially be adapted for the synthesis of 2-(1-(tert-Butoxycarbonyl)-4-vinylpiperidin-4-yl)acetic acid .

Molecular Structure Analysis

The molecular structure of compounds with tert-butyl groups and acetic acid derivatives is often characterized by the presence of hydrogen bonding and zwitterionic forms, as seen in the first paper . These structural features can influence the compound's reactivity and interactions with biological targets. The presence of a vinyl group, as mentioned in the second paper, can also contribute to the molecule's reactivity, particularly in addition reactions .

Chemical Reactions Analysis

Compounds with Boc-protected amino groups and vinyl moieties can participate in a variety of chemical reactions. The Hofmann rearrangement mentioned in the second paper is a reaction that can be used to introduce an amino group into a molecule . Additionally, the vinyl group can undergo addition reactions, which can be useful in further functionalizing the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(1-(tert-Butoxycarbonyl)-4-vinylpiperidin-4-yl)acetic acid would likely be influenced by its zwitterionic nature, the presence of the tert-butyl group, and the vinyl moiety. These groups can affect the compound's solubility, boiling and melting points, and stability. The zwitterionic form, as seen in the first paper, can lead to strong intermolecular interactions, which could impact the compound's crystallization and solid-state properties .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

2-(1-(tert-Butoxycarbonyl)-4-vinylpiperidin-4-yl)acetic acid is a chemical compound that serves as a building block in organic synthesis, particularly in the formation of pipecolic acid derivatives and peptide isosteres. The synthesis of aldehyde building blocks protected as acid labile N-Boc N,O-acetals demonstrates the utility of this compound in the creation of novel peptide isosteres, offering a pathway to explore new dimensions in peptide-based drug discovery and development. This process involves the conversion of simple starting materials into complex compounds through a series of facile steps, showcasing the versatility and potential of 2-(1-(tert-Butoxycarbonyl)-4-vinylpiperidin-4-yl)acetic acid in synthetic organic chemistry (Groth & Meldal, 2001).

Catalysis and Reaction Mechanisms

The compound's role in catalysis and reaction mechanisms further highlights its significance in scientific research. For instance, selective carbonylation reactions catalyzed by acidic zeolites use vinyl groups as functional intermediates, implicating the potential of vinyl derivatives in facilitating complex chemical transformations. This is crucial for advancing methodologies in organic synthesis, where efficiency and selectivity are paramount (Cheung et al., 2006).

Material Science and Engineering

In material science, the synthesis of specific precursors like 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraaza-cyclododecane underscores the application of 2-(1-(tert-Butoxycarbonyl)-4-vinylpiperidin-4-yl)acetic acid in creating chelating agents for lanthanide ions. These chelating agents have broad applications in improving the targeting specificity, intracellular delivery, bio-compatibility, and pharmacokinetics of contrast media used in molecular imaging, demonstrating the compound's utility in bridging organic synthesis with biomedical applications (Li, Winnard, & Bhujwalla, 2009).

Environmental and Industrial Chemistry

Furthermore, the exploration of environmentally friendly and cost-effective methodologies for synthesizing imidazole derivatives via a multi-component, solvent-free synthesis under microwave irradiation showcases the commitment to green chemistry principles. This approach not only reduces the environmental footprint of chemical syntheses but also opens up new avenues for the rapid and efficient production of heterocyclic compounds, vital for pharmaceutical and agricultural industries (Sonyanaik et al., 2018).

Safety and Hazards

The safety data sheet for a similar compound, “{2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-5-methyl-1,3-thiazol-4-yl} acetic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Wirkmechanismus

The tert-butoxycarbonyl (Boc) group is a common protecting group in organic chemistry, often used to protect amines during chemical synthesis . The presence of this group suggests that the compound might be an intermediate in the synthesis of more complex molecules.

The vinyl group attached to the piperidine ring could potentially undergo various chemical reactions, such as addition, oxidation, or radical reactions . These reactions could change the compound’s structure and, consequently, its biological activity.

The compound’s pharmacokinetics, or how it is absorbed, distributed, metabolized, and excreted (ADME) in the body, would depend on many factors, including its chemical structure, the route of administration, and the individual’s physiological conditions. Unfortunately, without specific studies or data, it’s challenging to predict these properties for this compound.

The compound’s action could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the stability of the Boc group can be affected by acidic or basic conditions .

Eigenschaften

IUPAC Name |

2-[4-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-5-14(10-11(16)17)6-8-15(9-7-14)12(18)19-13(2,3)4/h5H,1,6-10H2,2-4H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOODFYHHGACLMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2541116.png)

![1-[5-Tert-butyl-2-(3-fluorophenyl)pyrazol-3-yl]-3-[2-fluoro-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea](/img/structure/B2541119.png)

![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methylpyrazine](/img/structure/B2541122.png)

![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2541127.png)

![2,4-dimethyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxamide](/img/structure/B2541131.png)

![7-Fluoro-3-[[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2541132.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2541133.png)

![5-bromo-N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2541135.png)